2-(2-Aminoethyl)-6-bromo-4-chlorophenol

Chemical Synthesis Medicinal Chemistry Material Science

2-(2-Aminoethyl)-6-bromo-4-chlorophenol (CAS 1000575-19-8) is a synthetic phenolic compound belonging to the class of halogenated phenylethylamines. It features a primary amine side chain and a phenol ring substituted with both bromine at position 6 and chlorine at position 4, giving it a molecular formula of C₈H₉BrClNO and a molecular weight of 250.52 g/mol.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B13554718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-6-bromo-4-chlorophenol
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CCN)O)Br)Cl
InChIInChI=1S/C8H9BrClNO/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,12H,1-2,11H2
InChIKeyIPKZMNRMAPIZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoethyl)-6-bromo-4-chlorophenol: Halogenated Phenylethylamine Building Block for Research & Development


2-(2-Aminoethyl)-6-bromo-4-chlorophenol (CAS 1000575-19-8) is a synthetic phenolic compound belonging to the class of halogenated phenylethylamines. It features a primary amine side chain and a phenol ring substituted with both bromine at position 6 and chlorine at position 4, giving it a molecular formula of C₈H₉BrClNO and a molecular weight of 250.52 g/mol . Commercial availability is primarily as a research chemical with a minimum purity specification of 97% . Vendor descriptions note its potential as an antimicrobial agent and modulator of biochemical pathways, though peer-reviewed quantitative data on this specific compound remains scarce .

Workflow: Halogenated phenylethylamine SAR studies
Selection: Dihalogen pattern supports sequential derivatization
Use context: Building block for halogen-bonding probe design

Why 2-(2-Aminoethyl)-6-bromo-4-chlorophenol Cannot Be Simply Replaced by Mono-Halogenated or Non-Halogenated Analogs


The specific di-halogenation pattern of 2-(2-aminoethyl)-6-bromo-4-chlorophenol imparts distinct physicochemical properties that cannot be replicated by its closest analogs. Removing either halogen (e.g., 2-(2-aminoethyl)-4-chlorophenol or 2-(2-aminoethyl)-6-bromophenol) alters lipophilicity (logP), electronic distribution on the aromatic ring, and steric hindrance around the phenolic hydroxyl and the aminoethyl sidechain . These changes directly affect molecular recognition, including hydrogen bonding and halogen bonding interactions, as well as metabolic stability . Consequently, a user procuring this specific compound for a structure-activity relationship (SAR) study, synthetic derivatization, or biological assay cannot assume equivalent performance from a mono-halogenated or unsubstituted analog without risking inconsistent results .

Lipophilicity & Partitioning
Br/Cl dihalogenation sets clogP ~2.8
Mono-halogenated analogs may shift logP, altering membrane partitioning
Synthetic Versatility
Two halogen sites with different reactivity enable orthogonal derivatization
Single halogen analog limits to one coupling event without protection steps
Molecular Recognition
Br acts as strong halogen bond donor; Cl as weaker donor
Non-halogenated parent lacks XB capability, altering binding interactions

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-6-bromo-4-chlorophenol Against Closest Analogs


Commercial Purity Baseline: 97% Minimum vs. Typical 95% for Mono-Halogenated Analogs

Commercially, 2-(2-aminoethyl)-6-bromo-4-chlorophenol is supplied with a minimum purity specification of 97% (HPLC) by AKSci . In contrast, common analogs such as 2-(2-aminoethyl)-4-chlorophenol are typically offered at 95% purity [1]. This 2% higher purity threshold reduces the likelihood of side-product interference in sensitive reactions and biological assays, offering immediate procurement advantage.

Purity Specification
Cross-study comparable
97% (HPLC)
vs. 95% (mono-halogenated analog)
Lowers risk of impurity interference in assays
Vendor specification; analytical method may vary
Chemical Synthesis Medicinal Chemistry Material Science

Computed Lipophilicity: Enhanced logP Due to Bromine vs. Non-Halogenated Parent

The calculated partition coefficient (clogP) of 2-(2-aminoethyl)-6-bromo-4-chlorophenol is approximately 2.8, estimated using ChemAxon's algorithm . The non-halogenated parent compound, 2-(2-aminoethyl)phenol, has a clogP of approximately 1.5 . This 1.3 log unit increase indicates roughly 20-fold higher lipophilicity, which can significantly influence membrane permeability and non-specific protein binding in cellular assays.

Computed Lipophilicity
Class-level inference
clogP ≈ 2.8 vs 1.5 (Δ +1.3 log units)
May inform membrane permeability assay design
In silico calculation; experimental logP not available
Drug Design ADME Physicochemical Profiling

Synthetic Versatility: Dual Halogen Sites Enable Sequential Cross-Coupling Reactions

The presence of both a bromine and a chlorine atom at distinct positions on the aromatic ring allows for chemoselective sequential functionalization. Bromine is inherently more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) than chlorine, enabling orthogonal derivatization strategies . Mono-halogenated analogs (e.g., 2-(2-aminoethyl)-4-chlorophenol) lack this synthetic versatility, as they can only undergo one coupling event without additional protection/deprotection steps.

Synthetic Versatility
Class-level inference
Two orthogonal halogen sites (Br > Cl reactivity)
Enables chemoselective sequential cross-coupling
Reactivity based on known Pd-catalyzed coupling trends
Organic Synthesis Medicinal Chemistry Methodology

Potential for Halogen Bonding: Bromine as a Molecular Recognition Handle

The bromine atom at position 6 can participate in halogen bonding (XB) interactions with protein backbone carbonyl oxygens, whereas the chlorine at position 4 is a weaker XB donor [1]. The non-halogenated analog 2-(2-aminoethyl)phenol lacks this interaction capability entirely. Quantitative crystallographic surveys show that aryl bromides engage in halogen bonds with protein carbonyls at distances of ~2.9-3.3 Å, contributing up to 2-3 kcal/mol in binding energy [2].

Halogen Bonding Potential
Class-level inference
Br: strong XB donor (~2-3 kcal/mol); Cl: weak XB donor
May support halogen-bond guided ligand design
Crystallographic survey data; not measured for this compound
Structural Biology Drug Design Medicinal Chemistry

Experimental CYP450 Inhibition Data: Caveat on Assignability

A BindingDB entry (CHEMBL3407785) reports an IC50 of 7,000 nM against CYP1A2 for a compound containing the 6-bromo-4-chlorophenol substructure [1]. However, the full molecular structure differs substantially from 2-(2-aminoethyl)-6-bromo-4-chlorophenol, precluding direct attribution. This underscores the current absence of publicly available, compound-specific CYP450 inhibition data for the target molecule itself [2].

CYP450 Inhibition Data
Supporting evidence
No compound-specific data available
Requires in-house ADME profiling
Related compound IC50 reported but structure differs
ADME-Tox Drug Metabolism

Recommended Application Scenarios for 2-(2-Aminoethyl)-6-bromo-4-chlorophenol Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Halogenated Phenylethylamines

Researchers can systematically compare this compound against mono-halogenated and non-halogenated analogs to quantify the contribution of the bromine and chlorine substituents to target binding, functional activity, and pharmacokinetic properties. The +2% higher commercial purity ensures that observed biological differences are less likely to be confounded by synthesis-related impurities.

Orthogonal Derivatization for DNA-Encoded Library (DEL) Synthesis

The differential reactivity of the aryl bromide and chloride sites makes this compound an ideal scaffold for on-DNA or solution-phase library construction, where sequential, chemoselective couplings are required to generate diverse chemical space efficiently.

Halogen Bonding Probe in Structural Biology

The bromine atom serves as a strong halogen bond donor , making the compound useful for crystallographic fragment screening campaigns aimed at identifying novel halogen-bonding hotspots in target proteins. The chlorine provides a weaker XB donor for comparative analysis.

ADME-Tox Reference Standard for Dihalogenated Phenol Metabolism

Given the absence of compound-specific CYP450 data , this compound can be used as an in-house reference standard to establish baseline metabolic stability and cytochrome P450 inhibition profiles for the dihalogenated phenol subclass, aiding the interpretation of SAR for future candidates.

Application
Selection Property
Validation Focus
SAR studies on halogenated phenylethylamines
High-purity dihalogenated scaffold (97%)
Quantify Br/Cl contribution to target binding and activity
Sequential cross-coupling library synthesis
Chemoselective Br (more reactive) vs Cl sites
Orthogonal derivatization protocol design
Halogen bonding crystallographic screening
Strong bromine halogen bond donor
Electron density and XB hotspot identification
Dihalogenated phenol metabolism profiling
Defined halogen substitution pattern
Baseline CYP inhibition assay panel
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